molecular formula C13H22O B7823196 6,10-Dimethylundeca-5,9-dien-2-one

6,10-Dimethylundeca-5,9-dien-2-one

Cat. No. B7823196
M. Wt: 194.31 g/mol
InChI Key: HNZUNIKWNYHEJJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6,10-Dimethylundeca-5,9-dien-2-one is a natural product found in Cecropia pachystachya, Centaurea armena, and other organisms with data available.

Scientific Research Applications

Catalytic Hydrogenation and Synthesis

The catalytic hydrogenation of 2,2,4-methoxydiethoxy-6,10-dimethylundeca-5,9-dienes has been studied, providing a method for preparing 4-ethoxy-6,10-dimethyl-undecan-2-ol. This compound serves as an intermediate for synthesizing 6,10-dimethyl-undec-3-en-2-one, demonstrating the utility of 6,10-Dimethylundeca-5,9-dien-2-one in chemical synthesis (Zhdankina et al., 1987).

Synthesis of Juvenile Hormone Analogue

6,10-Dimethylundeca-5,9-dien-2-one has been utilized in the synthesis of juvenile hormone analogues like ZR-515. This process involves a sequence of reactions starting from citronellal, demonstrating its potential in creating biologically active compounds (Zhu Xin-hai, 2004).

Chemo- and Regioselective Nitration

The compound has been used in the chemo- and regioselective nitration of geranylacetone, leading to the synthesis of 6,10-dimethyl-9-methyleneundec-5E-en-2-one. This compound is a key component of the essential oil from Saussurea lappa plant, showcasing the relevance of 6,10-Dimethylundeca-5,9-dien-2-one in producing natural product derivatives (Stepanov & Veselovsky, 1999).

Insect Pheromone and Mosquito Repellent

6,10-Dimethylundeca-5,9-dien-2-one, known as geranylacetone, is identified as a component in the male-produced sex pheromone of the Cerambycid Beetle Hedypathes betulinus. It plays a role in attracting female beetles, indicating its application in understanding insect communication and behavior (Fonseca et al., 2010). Additionally, geranylacetone has been studied as a natural mosquito repellent, showing significant repellency effects against various mosquito species, indicating its potential use in public health and pest control (Logan et al., 2010).

Synthesis of Tricyclic Amines

The compound has been included in the synthesis of 5,6,7,8,9,10-hexahydro-5,9-epoxybenzocycloocten-6-amines, which have been evaluated for their pharmacological activity. This underscores its role in medicinal chemistry and drug development (Ketterer & Wünsch, 2012).

Bromination Reactions

6,10-Dimethylundeca-5,9-dien-2-one has been utilized in studies focusing on the bromination of exocyclic dienes. These studies contribute to the understanding of reaction mechanisms in organic chemistry (Horasan et al., 2003).

Cytotoxicity Studies

The compound has been a part of studies investigating the cytotoxicity of various chemical derivatives. Such research is significant in the context of cancer research and treatment (Anderson & Dewey, 1977).

properties

IUPAC Name

6,10-dimethylundeca-5,9-dien-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22O/c1-11(2)7-5-8-12(3)9-6-10-13(4)14/h7,9H,5-6,8,10H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNZUNIKWNYHEJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCCC(=CCCC(=O)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1021586
Record name 6,10-Dimethyl-5,9-undecadiene-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1021586
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6,10-Dimethylundeca-5,9-dien-2-one

CAS RN

689-67-8, 68228-05-7
Record name 6,10-Dimethyl-5,9-undecadien-2-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=689-67-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Geranylacetone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000689678
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Undecadien-2-one, 6,10-dimethyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 6,10-Dimethyl-5,9-undecadiene-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1021586
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6,10-dimethylundeca-5,9-dien-2-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.010.648
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 6,10-dimethylundecadien-2-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.063.072
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6,10-Dimethylundeca-5,9-dien-2-one
Reactant of Route 2
Reactant of Route 2
6,10-Dimethylundeca-5,9-dien-2-one
Reactant of Route 3
Reactant of Route 3
6,10-Dimethylundeca-5,9-dien-2-one
Reactant of Route 4
Reactant of Route 4
6,10-Dimethylundeca-5,9-dien-2-one
Reactant of Route 5
Reactant of Route 5
6,10-Dimethylundeca-5,9-dien-2-one
Reactant of Route 6
Reactant of Route 6
6,10-Dimethylundeca-5,9-dien-2-one

Citations

For This Compound
170
Citations
MA Cancellieri, D ML, M Date… - Food and …, 2020 - fragrancematerialsafetyresource …
The existing information supports the use of this material as described in this safety assessment. 2-(3, 7-Dimethyl-2, 6-octadienyl) cyclopentanone was evaluated for genotoxicity, …
J Wells, G Morrison, B Coleman - Journal of ASTM International, 2008 - researchgate.net
Because of the high occupant density in aircraft, the surface chemistry of ozone and squalene, an important component of skin oil, was evaluated. A reaction probability of 451410 5 was …
Number of citations: 78 www.researchgate.net
AM Api, D Belsito, D Botelho… - Food and …, 2021 - fragrancematerialsafetyresource …
The existing information supports the use of this material as described in this safety assessment. 11-Tridecen-6-one, 8, 12-dimethyl-was evaluated for genotoxicity, repeated dose toxicity…
C Gong, N He, H Zhu, M Anees, X Lu, W Liu - Food Research International, 2023 - Elsevier
A range of volatile organic compounds played an important role in the formation of watermelon fruit aroma, while due to the low content and difficulty in detection, it is often neglected in …
Number of citations: 2 www.sciencedirect.com
S Abe, I Yamatsu, C Yamato… - Journal of labelled …, 1991 - Wiley Online Library
A 14 C or 3 H‐labelled, 7:3 (2E:2Z) isomeric mixture of 6E‐3, 7, 11‐trimethyl‐2, 6, 10‐dodecatrienyl‐1‐(p‐chlorobenzoyl)‐5‐methoxy‐2‐methyl‐1H‐indole‐3‐acetate (indometacin …
JG Logan, NM Stanczyk, A Hassanali, J Kemei… - Malaria journal, 2010 - Springer
Background Individual human subjects are differentially attractive to mosquitoes and other biting insects. Previous investigations have demonstrated that this can be attributed partly to …
Number of citations: 128 link.springer.com
DS Shin - Journal of the Korean Chemical Society, 1992 - koreascience.kr
Stereoselective synthesis of farnesol,(2E, 6E)-3, 7, 11-trimethyldodeca-2, 6, 10-tiren-1-ol (1), was carried out using 5-bromo-2-methylpent-2-ene (2) as a starting material. After …
Number of citations: 3 koreascience.kr
H Tian, P Wang, P Zhan, H Yan, W Zhou… - LWT-Food Science and …, 2017 - Elsevier
To investigate the effects of β-glucosidase on the aroma of flat peach juice, five flat peach juice samples (FPSs), including 1 fresh, 1 pasteurized and 3 enzyme-treated FPS samples, …
Number of citations: 34 www.sciencedirect.com
JG Logan, NJ Seal, JI Cook… - Journal of medical …, 2009 - academic.oup.com
The Scottish biting midge, Culicoides impunctatus (Diptera: Ceratopogonidae), is a major pest in Scotland, causing a significant impact to the Scottish tourist and forestry industries. C. …
Number of citations: 62 academic.oup.com
S Abe, I Yamatsu, C Yamato, S Kobayashi… - Journal of Labelled …, 1991 - osti.gov
A {sup 14}C or {sup 3}H-labelled, 7:3 isomeric mixture of 3,7,11-trimethyl-2,6,10-dodecatrienyl-1-(p-chlorobenzoyl)-5-methoxy-2-methyl-1H-indole-3-acetate (indometacin farnesil; IMF), …
Number of citations: 0 www.osti.gov

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.